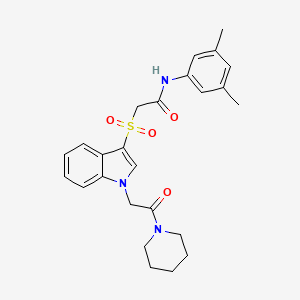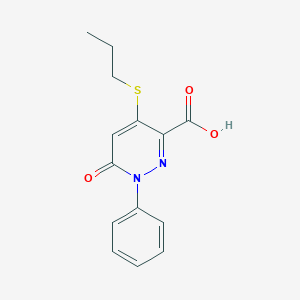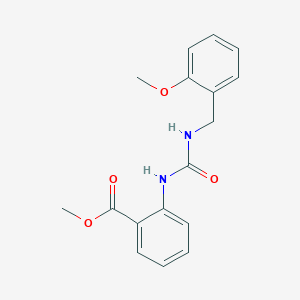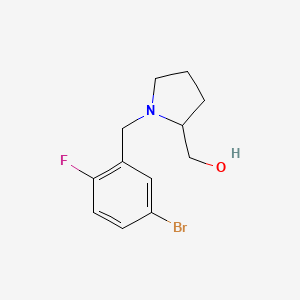
N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the interaction of specific sulfonyl chlorides with aminopiperidine under controlled conditions to form sulfonylacetamide derivatives. These processes highlight the complexity and precision required in chemical synthesis to obtain desired compounds with potential biological activities. Such methodologies often employ steps like acetylation, ethylation, and condensation to achieve the final product, ensuring a high yield and purity suitable for further analysis and application (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide" has been elucidated using techniques like X-ray diffraction. These studies reveal that such compounds often crystallize in specific systems with defined space groups, and their structures may feature particular conformations and geometries around key atoms. This detailed understanding of molecular structure is crucial for explaining the chemical reactivity and interaction of these compounds with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of "N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide" and its derivatives with various reagents under different conditions can lead to a wide range of biological activities. Studies have shown that modifying the chemical structure of these compounds, such as through alkylation or the introduction of various substituents, can significantly affect their biological efficacy. This underscores the importance of chemical modifications in enhancing or modulating the activity of such compounds (Iqbal et al., 2017).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis and evaluation of related acetamide derivatives for their antibacterial potentials. For instance, studies have found that certain N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores show moderate inhibitory activity against Gram-negative bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017). Additionally, similar compounds have been screened for antibacterial, antifungal, and anthelmintic activities, highlighting their broad-spectrum biological activities and potential applications in developing new antimicrobial agents (Khan et al., 2019).
Enzyme Inhibition for Disease Treatment
Compounds of this class have been synthesized and evaluated for their pharmacological activities, including enzyme inhibition. Some derivatives have shown promising activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of diseases like Alzheimer's (Khalid et al., 2014). This indicates their potential utility in discovering new therapeutic agents for neurodegenerative conditions.
Anticancer Activity
Further research into N-substituted acetamide derivatives has explored their anticancer effects, particularly against hepatic cancer cell lines. Studies have shown that certain sulfonamide-derived isatins exhibit significant cytotoxic effects on hepatocellular carcinoma cells, suggesting their potential as lead compounds for developing anticancer therapies (Eldeeb et al., 2022).
Anti-proliferation and Molecular Docking Studies
Novel cyano oximino sulfonate derivatives have been prepared and shown to exhibit anti-proliferation effects on mouse fibroblast cells. These findings are supported by molecular docking studies, indicating the compounds' interaction with biological targets and their potential utility in developing treatments for various diseases (El‐Faham et al., 2014).
Molecular Structure and Synthesis Techniques
Research has also focused on the synthesis, characterization, and structural analysis of related compounds. For instance, studies have detailed the synthesis of novel heterocyclic derivatives with potential drug applications, including treatment options for Alzheimer’s disease, showcasing the diverse chemical modifications and biological evaluations these molecules can undergo (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-18-12-19(2)14-20(13-18)26-24(29)17-33(31,32)23-15-28(22-9-5-4-8-21(22)23)16-25(30)27-10-6-3-7-11-27/h4-5,8-9,12-15H,3,6-7,10-11,16-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSIVJBVMOKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)